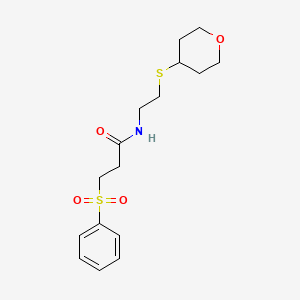

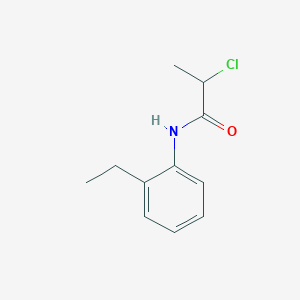

![molecular formula C15H13N5OS2 B3007141 N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097914-31-1](/img/structure/B3007141.png)

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Existence of Dynamic Tautomerism and Divalent N(I) Character

The study of N-(pyridin-2-yl)thiazol-2-amine reveals the existence of dynamic tautomerism within this class of compounds, which is significant for their role in therapeutic applications. Quantum chemical analysis indicates that there are six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. Some isomers exhibit divalent N(I) character, which is a result of the competition between the thiazole and pyridine groups for the tautomeric hydrogen. This competition influences the electron donating properties of the compounds. The study also discusses the electron distribution, tautomeric preferences, and protonation energy, highlighting the (L→N←L)⁺ character upon protonation, which is evidenced by two lone pairs of electrons on the central nitrogen atom .

Synthesis and Biological Evaluation as Ser/Thr Kinase Inhibitors

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues was achieved through a microwave-accelerated condensation and Dimroth rearrangement. This method utilized thiophene precursors and dimethylformamide dimethylacetal. The synthesized compounds were evaluated for their inhibitory potency against five protein kinases, with the N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine series showing promise as pharmacological inhibitors of CK1 and CLK1 kinases .

Hypervalent Iodine Promoted Regioselective Oxidative C–H Functionalization

A metal-free synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines was developed using phenyliodine(III) bis(trifluoroacetate) as an oxidant. This approach allowed for oxidative C–S bond formation from simple heteroaryl-thioureas. The method features a broad substrate scope, short reaction times, and straightforward product purification, making it an efficient strategy for synthesizing these compounds .

N-(1,3-Thiazol-5(4H)-yliden)amine Synthesis via 1,3-Dipolar Cycloaddition

The formation of N-(1,3-thiazol-5(4H)-ylidene)amines was achieved through 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones. The reaction mechanism proposed involves the initial formation of a 1:1 adduct followed by the elimination of N2 and S, potentially through an intermediate thiaziridine. This method provides good yields of these scarcely investigated thiazole derivatives .

Scientific Research Applications

Chemical Properties and Synthesis

- The study by Bhatia et al. (2013) delved into the quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine derivatives, revealing the presence of six competitive isomeric structures with a small relative energy difference. Some isomers exhibited divalent N(I) character, showing a tautomeric competition between thiazole and pyridine groups. The research highlighted the compound's electron distribution, tautomeric preferences, and protonation energy, providing insights into its chemical behavior and potential applications in designing therapeutically relevant molecules (Bhatia, Malkhede, & Bharatam, 2013).

Biological Activities

El-Mariah et al. (2006) synthesized a series of pyridazine derivatives, including compounds structurally related to N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine, and evaluated their antimicrobial activity. The study highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (El-Mariah, Hosny, & Deeb, 2006).

In a study by Mariappan et al. (2016), N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate). The research highlights a metal-free approach with a broad substrate scope and simple purification, indicating the potential of these compounds in biologically relevant applications (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antioxidant Properties

- Jaishree et al. (2012) synthesized a series of novel thiazole derivatives and evaluated their in vitro antioxidant properties. Some synthesized compounds showed potent antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Mechanism of Action

Target of Action

Compounds with a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .

Future Directions

Biochemical Analysis

Biochemical Properties

N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can modulate signaling pathways involved in cell growth and differentiation . Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity, thereby affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis, a programmed cell death mechanism, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering the caspase cascade that culminates in cell death. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. By binding to specific nucleotide sequences, this compound can inhibit the binding of transcription factors, thereby modulating gene expression.

properties

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c21-15(14-18-11(9-23-14)12-3-2-6-22-12)20-7-10(8-20)17-13-4-1-5-16-19-13/h1-6,9-10H,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHOMLYJYAXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

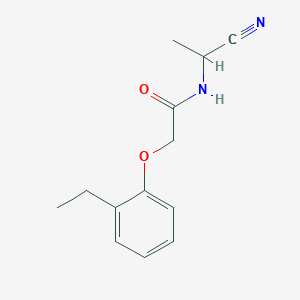

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)

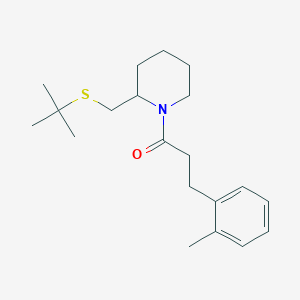

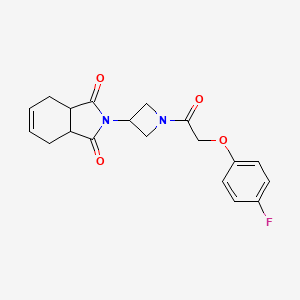

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

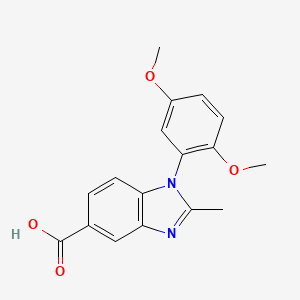

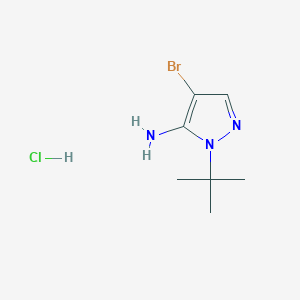

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

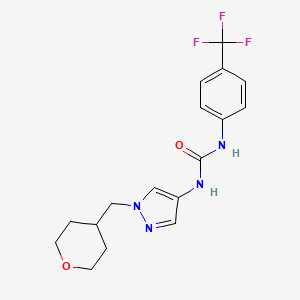

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)